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Compound of Interest

Compound Name:
3-Amino-6-bromopyrazine-2-

carboxylic acid

Cat. No.: B017998 Get Quote

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Key Building

Block in Medicinal Chemistry

Introduction
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates. Its unique electronic properties, ability to

engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for drug

design. Within this class, functionalized pyrazines serve as critical starting materials for building

molecular complexity. 3-Amino-6-bromopyrazine-2-carboxylic acid is a prime example of

such a building block, offering a trifecta of reactive sites—an amino group, a carboxylic acid,

and a bromine atom—that empower chemists to explore diverse chemical space in the pursuit

of novel therapeutics.

This guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carboxylic
acid, tailored for researchers, scientists, and drug development professionals. We will delve

into its fundamental properties, synthetic strategies, chemical reactivity, and applications,

grounding the discussion in the practical insights of a senior application scientist.

PART 1: Core Chemical & Physical Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its

effective use in synthesis and development.
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Chemical Structure and Nomenclature
The internationally recognized IUPAC name for this compound is 3-amino-6-bromopyrazine-
2-carboxylic acid[1]. Its structure is defined by a pyrazine ring substituted at positions 2, 3,

and 6 with a carboxylic acid, an amino group, and a bromine atom, respectively.

Caption: 2D Chemical Structure of 3-Amino-6-bromopyrazine-2-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 486424-37-7[1]

Molecular Formula C₅H₄BrN₃O₂[1]

Molecular Weight 218.01 g/mol [1]

IUPAC Name 3-amino-6-bromopyrazine-2-carboxylic acid[1]

SMILES C1=C(N=C(C(=N1)N)C(=O)O)Br[1]

| InChI Key | MTNAQEKMSVDTAQ-UHFFFAOYSA-N[1] |

Physicochemical Properties
The physical properties of this reagent are crucial for designing reaction conditions, purification

procedures, and storage protocols.

Table 2: Physicochemical Data
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Property Value Source

Physical Form Solid [2]

Color Yellow to Brown [2]

Melting Point 178-183 °C [2]

Boiling Point 397.8±42.0 °C (Predicted) [2]

Density 2.039±0.06 g/cm³ (Predicted) [2]

pKa 3.26±0.10 (Predicted) [2]

Solubility
Soluble in dimethyl sulfoxide

and methanol
[2]

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light |[2] |

PART 2: Synthesis and Reactivity
As a functionalized intermediate, the true value of 3-Amino-6-bromopyrazine-2-carboxylic
acid lies in its synthesis and subsequent chemical transformations.

Synthetic Strategy
From a retrosynthetic perspective, the target molecule is most logically derived from a more

fundamental pyrazine core. A common and effective strategy involves the selective bromination

of a precursor such as 3-aminopyrazine-2-carboxylic acid or its corresponding methyl ester.

The directing effects of the amino and carboxylic acid groups favor substitution at the C6

position. N-bromosuccinimide (NBS) is a frequently used reagent for such transformations due

to its mild nature and high selectivity.

Caption: Proposed Synthetic Workflow for 3-Amino-6-bromopyrazine-2-carboxylic acid.
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Synthetic Pathway

3-Aminopyrazine-2-carboxylic
acid methyl ester

Target Molecule:
3-Amino-6-bromopyrazine-2-carboxylic
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  Bromination
  (e.g., NBS, Acetonitrile) Final Product:

3-Amino-6-bromopyrazine-2-carboxylic acid

  Ester Hydrolysis
  (e.g., LiOH, THF/H₂O)

Click to download full resolution via product page

Illustrative Synthetic Protocol
The following protocol is an illustrative example adapted from standard organic chemistry

principles for heterocycle functionalization.

Step 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate

Rationale: The synthesis begins with the methyl ester of 3-aminopyrazine-2-carboxylic acid.

Using the ester protects the carboxylic acid and often improves solubility in organic solvents,

leading to cleaner reactions.

Procedure:

Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as

acetonitrile or dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature

below 5 °C. The use of NBS is critical as it provides a source of electrophilic bromine

under mild conditions, preventing over-bromination or degradation.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress

by TLC or LC-MS.

Upon completion, quench the reaction with aqueous sodium thiosulfate solution and

extract the product with an organic solvent.
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Purify the crude product via column chromatography or recrystallization to yield methyl 3-

amino-6-bromopyrazine-2-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

Rationale: The final step is the saponification of the methyl ester to yield the desired

carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice for this transformation as it

effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions

with the other functional groups.

Procedure:

Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and

water.

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 1-3 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Carefully acidify the reaction mixture with dilute HCl (e.g., 1N) to a pH of ~3-4, which

protonates the carboxylate and causes the product to precipitate.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

This self-validating protocol includes clear checkpoints (TLC, LC-MS) and rational choices of

reagents to ensure high yield and purity.

Key Chemical Transformations
The synthetic utility of 3-Amino-6-bromopyrazine-2-carboxylic acid stems from the distinct

reactivity of its three functional groups, allowing for sequential and selective modifications. The

bromine atom is particularly valuable as a handle for palladium-catalyzed cross-coupling

reactions, a cornerstone of modern drug discovery.

Caption: Key Reactions of 3-Amino-6-bromopyrazine-2-carboxylic acid.
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Derivative Classes

3-Amino-6-bromopyrazine-
2-carboxylic acid

Amide Derivatives

 Amidation
 (R-NH₂, Coupling Agent)

Ester Derivatives

 Esterification
 (R-OH, Acid Catalyst)

6-Aryl/Heteroaryl Pyrazines

 Suzuki Coupling
 (Ar-B(OH)₂, Pd Catalyst)
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PART 3: Applications in Research and Drug
Development
Role as a Medicinal Chemistry Building Block
This molecule is a quintessential example of a "building block" approach to drug discovery.

Researchers utilize it as a foundational scaffold to rapidly generate libraries of diverse

compounds for biological screening.

Vectorial Diversity: The three distinct functional groups allow for the controlled, stepwise

introduction of different substituents, exploring the chemical space around the pyrazine core.

Privileged Substructure: The aminopyrazine motif is found in numerous kinase inhibitors and

other targeted therapies. The amino group often serves as a crucial hydrogen bond donor,

interacting with the hinge region of kinase active sites.

Cross-Coupling Handle: The C-Br bond is readily functionalized via Suzuki, Sonogashira,

Buchwald-Hartwig, and other cross-coupling reactions. This enables the introduction of aryl,

heteroaryl, alkyl, and amino substituents at the 6-position, profoundly impacting the

molecule's pharmacological profile. Its use as an intermediate for anti-cancer and anti-

inflammatory drugs highlights this versatility[3].
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Illustrative Workflow: Synthesis of a Hypothetical Kinase
Inhibitor
The following workflow demonstrates how a medicinal chemist might leverage 3-Amino-6-
bromopyrazine-2-carboxylic acid to synthesize a target molecule.

Caption: Experimental Workflow for Synthesizing a Bioactive Derivative.

Start: 3-Amino-6-bromopyrazine-
2-carboxylic acid

Step 1: Amidation
Couple with Cyclopropylamine

(HATU, DIPEA, DMF)

 Introduce R¹ Group
 (Amide)

Step 2: Suzuki Coupling
Couple with 4-fluorophenylboronic acid

(Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O)

 Introduce R² Group
 (Aryl)

Final Product:
3-Amino-6-(4-fluorophenyl)-N-cyclopropyl

-pyrazine-2-carboxamide

Purification & Analysis
(HPLC, NMR, MS)
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Workflow Rationale:

Amidation: The carboxylic acid is converted to an amide first. This is often strategic as amide

bond formation is robust and the resulting amide is generally stable to the conditions of

subsequent cross-coupling reactions. Cyclopropylamine is chosen as a representative small,

rigid group often found in bioactive molecules.

Suzuki Coupling: With the amide in place, the bromine atom is targeted for a Suzuki

coupling. This reaction introduces a 4-fluorophenyl group, a common substituent in kinase

inhibitors used to modulate potency and pharmacokinetic properties. The choice of a

palladium catalyst and base is standard for this type of transformation.

Purification and Analysis: The final step in any synthesis is rigorous purification (typically via

HPLC for drug candidates) and structural confirmation using NMR and mass spectrometry to

ensure the compound meets the high-purity standards required for biological testing.

PART 4: Handling, Safety, and Spectral Data
Safety and Handling
Proper handling is paramount when working with any chemical reagent. 3-Amino-6-
bromopyrazine-2-carboxylic acid is considered hazardous.

Table 3: GHS Hazard Information

Pictogram(s) Signal Word Hazard Statement(s)

| GHS05, GHS07 | Danger / Warning | H302: Harmful if swallowed[1][4] H315: Causes skin

irritation[1][4] H318/H319: Causes serious eye damage/irritation[1] H335: May cause

respiratory irritation[1] |

Safe Handling Protocol:

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile

gloves, and tight-sealing safety goggles[4].
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Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands

thoroughly after handling[4].

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a

freezer as recommended[2][4]. Keep away from strong oxidizing agents, strong acids, and

strong bases[4].

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations[4].

Anticipated Spectroscopic Data
While specific spectra should be acquired for each batch, a senior scientist can anticipate the

key features based on the molecule's structure. This foresight is crucial for confirming the

identity and purity of the material.

¹H NMR (in DMSO-d₆):

One singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the lone proton on the

pyrazine ring.

A broad singlet for the two protons of the primary amine (NH₂) (δ 7.0-8.0 ppm), which may

exchange with D₂O.

A very broad singlet for the carboxylic acid proton (COOH) (δ > 12 ppm), which will also

exchange with D₂O.

¹³C NMR (in DMSO-d₆):

Expect five distinct carbon signals.

The carboxylic acid carbonyl carbon will be the most downfield signal (δ ~165-170 ppm).

The remaining four carbons of the pyrazine ring will appear in the aromatic region (δ ~120-

160 ppm), with the carbon bearing the bromine atom (C-Br) appearing at a characteristic

chemical shift.

FT-IR (ATR):
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A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.

Two distinct N-H stretching bands from the primary amine around 3300-3500 cm⁻¹.

A sharp, strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazine ring in the 1500-1600 cm⁻¹ region.

Conclusion
3-Amino-6-bromopyrazine-2-carboxylic acid is more than just a chemical; it is an enabling

tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and

strategically placed functional groups provide a robust platform for the synthesis of novel

compounds with therapeutic potential. By understanding its properties, synthesis, and safe

handling, researchers can effectively harness this versatile building block to accelerate the

discovery and development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

